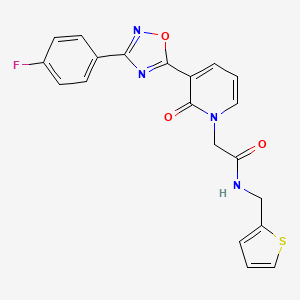

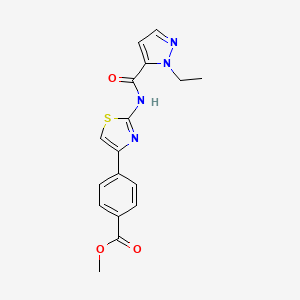

![molecular formula C24H24F2N4O2 B2726124 2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1286711-57-6](/img/structure/B2726124.png)

2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with several functional groups, including an acetamide group, a pyrido[4,3-d]pyrimidinone group, and fluorophenyl groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrido[4,3-d]pyrimidinone core, followed by the introduction of the fluorophenyl and ethyl groups . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrido[4,3-d]pyrimidinone ring system, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidinone ring . This core is substituted with various groups, including an ethyl group, a fluorophenyl group, and an acetamide group .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the acetamide group could undergo hydrolysis to yield an amine and a carboxylic acid . The fluorophenyl groups might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine atoms could increase its lipophilicity and potentially its membrane permeability .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activities

Research has demonstrated the synthesis of compounds containing pyrimidine derivatives and their evaluation for antitumor activities. For example, compounds synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, with structures characterized by NMR, IR, MS, and other methods, have shown selective anti-tumor activities, indicating the potential of pyrimidine derivatives in cancer treatment (Xiong Jing, 2011).

Radioligand Imaging

Radiosynthesis of pyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with a fluorine atom allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), highlights the application of such compounds in medical imaging. This research supports the use of pyrimidine derivatives for imaging translocator proteins (18 kDa) with PET, aiding in the diagnosis and study of diseases (F. Dollé et al., 2008).

Antimicrobial and Herbicidal Activities

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This suggests potential applications in developing new antimicrobial agents (A. Hossan et al., 2012). Additionally, novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides have been investigated for their herbicidal activities, showing efficacy against dicotyledonous weeds (Daoxin Wu et al., 2011).

Antifungal and Antibacterial Analysis

Compounds with pyrimidine derivatives have been evaluated for their antifungal and antibacterial activity, demonstrating the potential for treating infections. For example, chromone-pyrimidine coupled derivatives were found to exhibit significant antimicrobial activity, highlighting the broad applicability of pyrimidine-based compounds in developing new antimicrobial drugs (S. Tiwari et al., 2018).

Drug Design and Molecular Docking

Pyrimidine derivatives have also been used in drug design and molecular docking studies, particularly in exploring novel anti COVID-19 molecules. A detailed quantum chemical insight into the structure and interactions of such compounds has aided in understanding their antiviral potency, demonstrating the critical role of pyrimidine derivatives in the design and development of new therapeutic agents (S. Mary et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N4O2/c1-3-29-11-10-20-18(13-29)24(32)30(23(28-20)16-5-7-17(25)8-6-16)14-22(31)27-21-9-4-15(2)12-19(21)26/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSARSVXDLOXWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

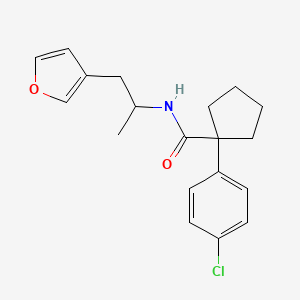

![N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide](/img/structure/B2726041.png)

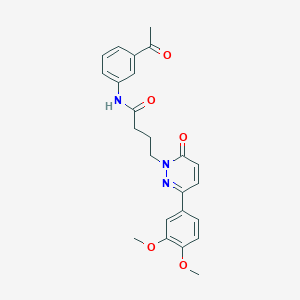

![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)

![2-[[1-(2,5-Dimethoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2726049.png)

![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2726060.png)

![3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyano-2-butenamide](/img/structure/B2726064.png)